

# Solubility Profile of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Overview

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## Compound of Interest

Compound Name: 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

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## Executive Summary

This technical guide addresses the solubility of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate** in various solvents. A comprehensive search of publicly available scientific literature and chemical databases revealed no specific quantitative solubility data for this particular compound. Material safety data sheets from major chemical suppliers also indicate that the solubility has not been determined.<sup>[1]</sup>

In light of this data gap, this document provides a detailed analysis of the solubility of a structurally related pyridazinone derivative, 6-phenylpyridazin-3(2H)-one, to offer valuable insights and a methodological framework for researchers. The experimental protocols for determining the solubility of this related compound are presented, which are directly applicable to the investigation of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**. Furthermore, a generalized experimental workflow for solubility determination is visualized.

## Solubility Data for a Structurally Related Analog: 6-Phenylpyridazin-3(2H)-one

While specific data for **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate** is unavailable, extensive research has been conducted on the solubility of 6-phenylpyridazin-3(2H)-one in a variety of pharmaceutical solvents at different temperatures.<sup>[2][3][4]</sup> These findings, summarized below, can serve as a valuable reference point for formulation development and further research.

The solubility of 6-phenylpyridazin-3(2H)-one was observed to increase with a rise in temperature across all tested solvents, indicating an endothermic dissolution process.<sup>[2][3][4]</sup> The mole fraction solubility at 318.2 K was highest in dimethyl sulfoxide (DMSO), followed by polyethylene glycol-400 (PEG-400) and Transcutol®.<sup>[2][3][4]</sup> The compound was found to be weakly soluble in water.<sup>[2][3]</sup>

Table 1: Mole Fraction Solubility ( $x_e$ ) of 6-Phenylpyridazin-3(2H)-one in Various Solvents at Different Temperatures ( $p = 0.1$  MPa)<sup>[2][3][4]</sup>

Solvent	T = 298.2 K	T = 303.2 K	T = 308.2 K	T = 313.2 K	T = 318.2 K
Water	$0.81 \times 10^{-5}$	$0.93 \times 10^{-5}$	$1.07 \times 10^{-5}$	$1.18 \times 10^{-5}$	$1.26 \times 10^{-5}$
Methanol	$3.55 \times 10^{-3}$	$3.98 \times 10^{-3}$	$4.41 \times 10^{-3}$	$4.86 \times 10^{-3}$	$5.18 \times 10^{-3}$
Ethanol	$5.81 \times 10^{-3}$	$6.53 \times 10^{-3}$	$7.18 \times 10^{-3}$	$7.84 \times 10^{-3}$	$8.22 \times 10^{-3}$
Isopropyl Alcohol (IPA)	$1.03 \times 10^{-2}$	$1.14 \times 10^{-2}$	$1.25 \times 10^{-2}$	$1.37 \times 10^{-2}$	$1.44 \times 10^{-2}$
1-Butanol	$1.54 \times 10^{-2}$	$1.71 \times 10^{-2}$	$1.87 \times 10^{-2}$	$2.02 \times 10^{-2}$	$2.11 \times 10^{-2}$
2-Butanol	$1.61 \times 10^{-2}$	$1.78 \times 10^{-2}$	$1.95 \times 10^{-2}$	$2.10 \times 10^{-2}$	$2.18 \times 10^{-2}$
Ethylene Glycol (EG)	$0.92 \times 10^{-2}$	$1.02 \times 10^{-2}$	$1.11 \times 10^{-2}$	$1.20 \times 10^{-2}$	$1.27 \times 10^{-2}$
Propylene Glycol (PG)	$1.10 \times 10^{-2}$	$1.22 \times 10^{-2}$	$1.34 \times 10^{-2}$	$1.45 \times 10^{-2}$	$1.50 \times 10^{-2}$
Polyethylene Glycol-400 (PEG-400)	$3.58 \times 10^{-1}$	$3.74 \times 10^{-1}$	$3.89 \times 10^{-1}$	$4.03 \times 10^{-1}$	$4.12 \times 10^{-1}$
Ethyl Acetate (EA)	$6.84 \times 10^{-2}$	$7.21 \times 10^{-2}$	$7.55 \times 10^{-2}$	$7.89 \times 10^{-2}$	$8.10 \times 10^{-2}$
Transcutol®	$3.01 \times 10^{-1}$	$3.14 \times 10^{-1}$	$3.26 \times 10^{-1}$	$3.38 \times 10^{-1}$	$3.46 \times 10^{-1}$
Dimethyl Sulfoxide (DMSO)	$4.41 \times 10^{-1}$	$4.50 \times 10^{-1}$	$4.58 \times 10^{-1}$	$4.67 \times 10^{-1}$	$4.73 \times 10^{-1}$

## Experimental Protocols

The following is a detailed methodology for the determination of solubility, based on the protocol used for 6-phenylpyridazin-3(2H)-one. This protocol can be adapted for the study of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**.

### Isothermal Shake-Flask Method

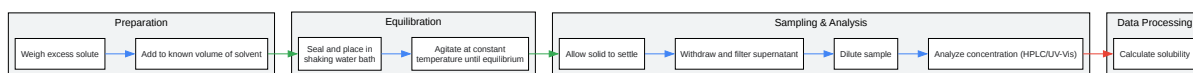
This widely accepted method is used to determine equilibrium solubility.

- Apparatus:
  - Jacketed glass vials or flasks.
  - A temperature-controlled water bath with a shaker.
  - Analytical balance.
  - HPLC or UV-Vis spectrophotometer for concentration analysis.
  - Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE).
- Procedure:
  - An excess amount of the solute (e.g., **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**) is added to a known volume of the selected solvent in a sealed vial.
  - The vials are placed in a thermostatically controlled shaking water bath maintained at the desired temperature.
  - The samples are agitated for a sufficient time to reach equilibrium (e.g., 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.
  - After reaching equilibrium, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow for the sedimentation of the undissolved solid.
  - An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.
  - The withdrawn sample is immediately filtered through a suitable syringe filter to remove any undissolved particles.
  - The filtrate is then diluted with an appropriate solvent.
  - The concentration of the solute in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

- The solubility is calculated from the measured concentration and the dilution factor.
- The solid phase at the bottom of the vial can be recovered and analyzed using techniques like DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to check for any polymorphic transformations or solvate formation during the experiment.[2]  
[3]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.



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Caption: A generalized workflow for the experimental determination of solubility.

## Conclusion and Recommendations

There is a clear absence of publicly available solubility data for **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**. Researchers are encouraged to perform experimental solubility studies to fill this knowledge gap. The provided experimental protocol for the isothermal shake-flask method offers a robust starting point for such investigations. The solubility data of the structurally similar compound, 6-phenylpyridazin-3(2H)-one, suggests that solvents like DMSO and PEG-400 could be effective solubilizing agents, while aqueous solubility is likely to be low. These insights can guide initial solvent screening and formulation development efforts for **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**.

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